![molecular formula C21H15ClN2O3S B12274485 2-{[(6-Chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}-6-(4-methoxyphenyl)pyridine-3-carbonitrile](/img/structure/B12274485.png)
2-{[(6-Chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}-6-(4-methoxyphenyl)pyridine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFANYL}-6-(4-METHOXYPHENYL)PYRIDINE-3-CARBONITRILE is a complex organic compound that features a combination of benzodioxole, pyridine, and methoxyphenyl groups
Métodos De Preparación
The synthesis of 2-{[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFANYL}-6-(4-METHOXYPHENYL)PYRIDINE-3-CARBONITRILE typically involves multiple steps. One common method starts with the preparation of the benzodioxole moiety, which is then chlorinated. The chlorinated benzodioxole is reacted with a thiol to introduce the sulfanyl group. This intermediate is then coupled with a methoxyphenyl-substituted pyridine derivative under specific conditions to yield the final product .
Análisis De Reacciones Químicas
This compound can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols
Aplicaciones Científicas De Investigación
2-{[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFANYL}-6-(4-METHOXYPHENYL)PYRIDINE-3-CARBONITRILE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to interact with specific molecular targets in cancer cells.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Research: It is used in studies to understand its interactions with various biological molecules and pathways.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. For example, in cancer research, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to cell cycle arrest and apoptosis .
Comparación Con Compuestos Similares
Similar compounds include other benzodioxole derivatives and pyridine-based molecules. What sets 2-{[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFANYL}-6-(4-METHOXYPHENYL)PYRIDINE-3-CARBONITRILE apart is its unique combination of functional groups, which provides it with distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C21H15ClN2O3S |
|---|---|
Peso molecular |
410.9 g/mol |
Nombre IUPAC |
2-[(6-chloro-1,3-benzodioxol-5-yl)methylsulfanyl]-6-(4-methoxyphenyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C21H15ClN2O3S/c1-25-16-5-2-13(3-6-16)18-7-4-14(10-23)21(24-18)28-11-15-8-19-20(9-17(15)22)27-12-26-19/h2-9H,11-12H2,1H3 |
Clave InChI |
QJYXTKSVTGJPGM-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2=NC(=C(C=C2)C#N)SCC3=CC4=C(C=C3Cl)OCO4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


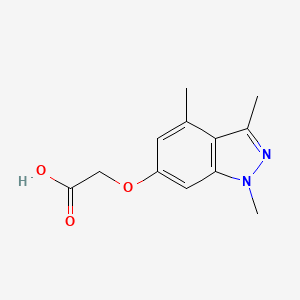
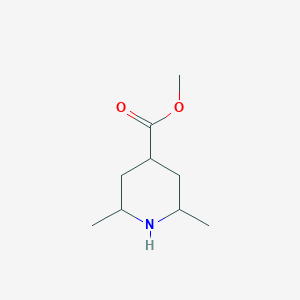

![1-(benzenesulfonyl)-4-bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12274421.png)
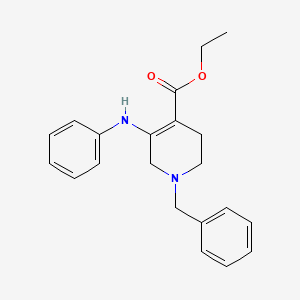
![4-{[1-(3-Fluoro-4-methoxybenzenesulfonyl)piperidin-4-yl]methoxy}-3-methylpyridine](/img/structure/B12274440.png)
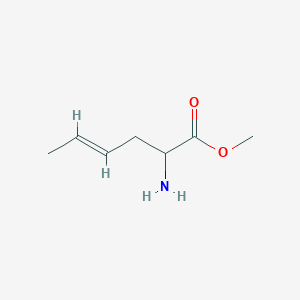
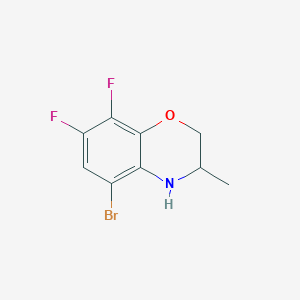
![1-methyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile](/img/structure/B12274459.png)
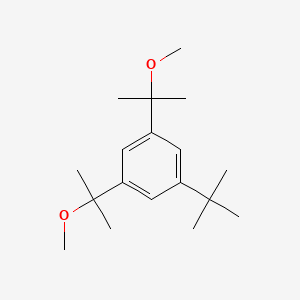
![1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}ethanone](/img/structure/B12274469.png)
![propan-2-yl N-[7-cyano-4-[(3-hydroxyoxolan-2-yl)methyl]-2,3-dihydro-1H-cyclopenta[b]indol-2-yl]carbamate](/img/structure/B12274477.png)
![1-[[4-(3-Methoxyanilino)pyrrolo[2,1-f][1,2,4]triazin-5-yl]methyl]-4-(propan-2-ylamino)piperidin-3-ol](/img/structure/B12274481.png)

